molecular formula C7H12ClNO B3125496 3-Chloroazocan-2-one CAS No. 32566-60-2

3-Chloroazocan-2-one

Cat. No.: B3125496
CAS No.: 32566-60-2
M. Wt: 161.63 g/mol
InChI Key: RVTQUNOCGRKGTN-UHFFFAOYSA-N
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Description

3-Chloroazocan-2-one is a heterocyclic organic compound with the molecular formula C7H12ClNO. It is a derivative of azocanone, where a chlorine atom is substituted at the third position of the azocane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroazocan-2-one typically involves the chlorination of azocan-2-one. One common method is the reaction of azocan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Azocan-2-one+SOCl2This compound+SO2+HCl\text{Azocan-2-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Azocan-2-one+SOCl2​→this compound+SO2​+HCl

This method ensures the selective chlorination at the third position of the azocane ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloroazocan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 3-Aminoazocan-2-one, 3-thioazocan-2-one.

    Reduction: 3-Aminoazocan-2-one.

    Oxidation: This compound oxide.

Scientific Research Applications

3-Chloroazocan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloroazocan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroazocan-2-one is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

IUPAC Name

3-chloroazocan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTQUNOCGRKGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)NCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroazocan-2-one
Reactant of Route 2
3-Chloroazocan-2-one
Reactant of Route 3
3-Chloroazocan-2-one
Reactant of Route 4
3-Chloroazocan-2-one
Reactant of Route 5
3-Chloroazocan-2-one
Reactant of Route 6
3-Chloroazocan-2-one

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